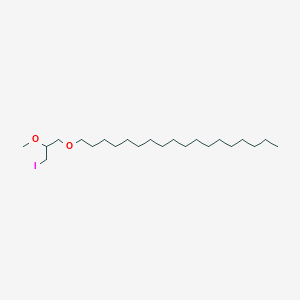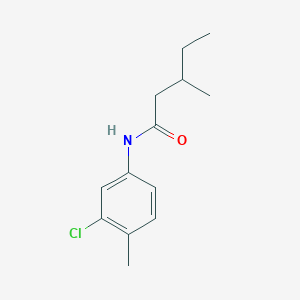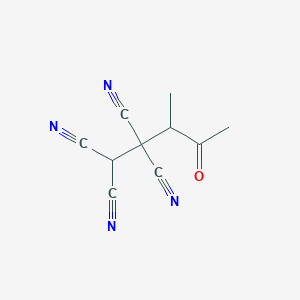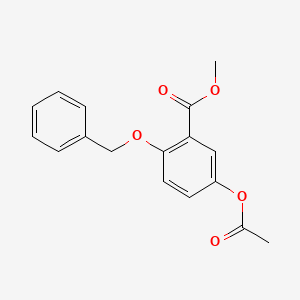
1-(3-Iodo-2-methoxypropoxy)octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Iodo-2-methoxypropoxy)octadecane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of an iodine atom attached to a methoxypropoxy group, which is further connected to an octadecane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2-methoxypropoxy)octadecane typically involves the reaction of 1-octadecanol with 3-iodo-2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Iodo-2-methoxypropoxy)octadecane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Nucleophiles: Sodium hydroxide, ammonia, thiols.
Bases: Potassium carbonate, sodium ethoxide.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Substitution: Formation of alcohols, amines, or thioethers.
Elimination: Formation of alkenes.
Oxidation: Formation of aldehydes or carboxylic acids.
Applications De Recherche Scientifique
1-(3-Iodo-2-methoxypropoxy)octadecane has several applications in scientific research:
Biology: Studied for its potential as a radiolabeled compound in imaging techniques.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 1-(3-Iodo-2-methoxypropoxy)octadecane involves its interaction with nucleophiles and bases. The iodine atom, being a good leaving group, facilitates substitution and elimination reactions. The methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Iodooctadecane: Similar structure but lacks the methoxypropoxy group.
1-(3-Bromo-2-methoxypropoxy)octadecane: Similar structure with bromine instead of iodine.
1-(3-Chloro-2-methoxypropoxy)octadecane: Similar structure with chlorine instead of iodine.
Uniqueness
1-(3-Iodo-2-methoxypropoxy)octadecane is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromine and chlorine analogs. The methoxypropoxy group also provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Numéro CAS |
90339-13-2 |
|---|---|
Formule moléculaire |
C22H45IO2 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
1-(3-iodo-2-methoxypropoxy)octadecane |
InChI |
InChI=1S/C22H45IO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-21-22(20-23)24-2/h22H,3-21H2,1-2H3 |
Clé InChI |
YXNMCCHJQIEBCC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CI)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6-Ethylidenebicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B14365098.png)
![6,6-Dimethyl-8-(nitromethyl)-1,4-dioxaspiro[4.4]nonan-7-ol](/img/structure/B14365099.png)

![2,6-Dimethyl-9-(propan-2-yl)-1-oxaspiro[4.4]nonan-6-ol](/img/structure/B14365115.png)




![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)




